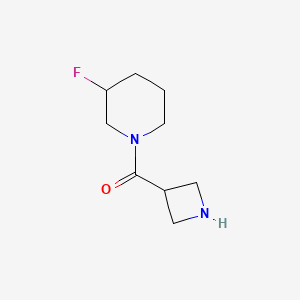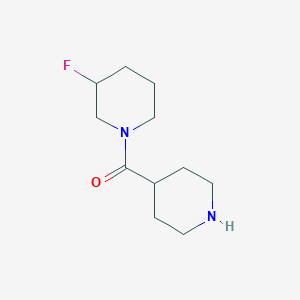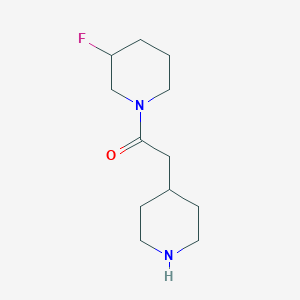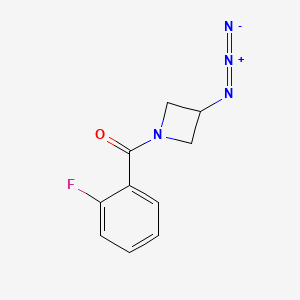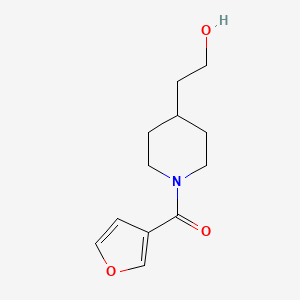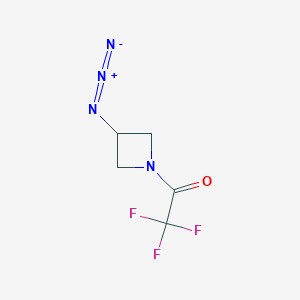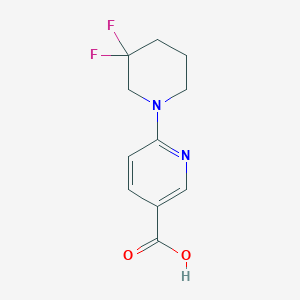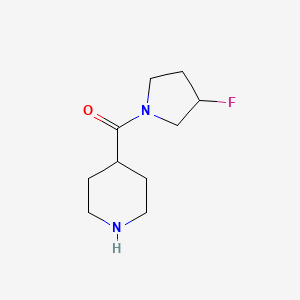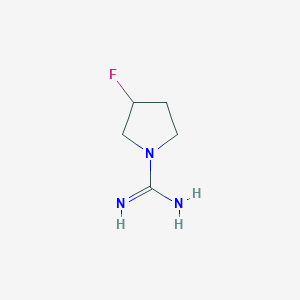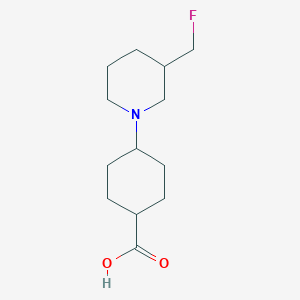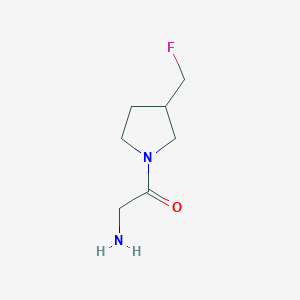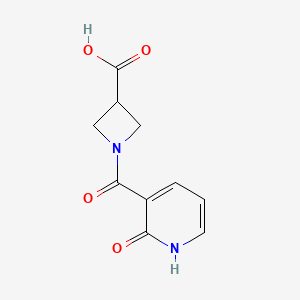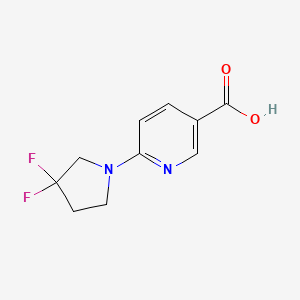
6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid
Overview
Description
“6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid” is a compound with significant potential in various fields of research and industry. It has the molecular formula C10H10F2N2O2 .
Molecular Structure Analysis
The molecular structure of “6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid” consists of a pyrrolidine ring attached to a nicotinic acid molecule . The molecular weight is 228.2 g/mol.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Efficient synthesis routes have been developed for 2-trifluoromethyl-nicotinic acid derivatives, serving as key intermediates in the production of specific inhibitors, illustrating the versatility of nicotinic acid analogs in medicinal chemistry (Kiss, Ferreira, & Learmonth, 2008).
Production Methods : Innovative methods for producing nicotinic acid, a crucial component in various applications, have been explored, emphasizing the need for environmentally friendly and industrially feasible production techniques (Lisicki, Nowak, & Orlińska, 2022).
CAIII Inhibition for Therapeutics : 6-substituted nicotinic acid analogs, including 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid, have been identified as potent inhibitors of carbonic anhydrase III, a new pharmacological target for dyslipidemia and cancer treatment (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
Extraction and Recovery : Studies on the intensification of nicotinic acid recovery using reactive extraction techniques highlight the chemical's significance in various industries and the importance of efficient separation methods (Kumar, Wasewar, & Babu, 2008).
Pharmaceutical and Medicinal Applications
Development of Pseudopeptides : Research on nicotinic acid-based pseudopeptides, including those with a pyrrolidine ring, suggests potential applications in drug development, given their structural and functional diversity (Ovdiichuk et al., 2015).
Bi-functional Catalysis : Nicotinium compounds derived from nicotinic acid, including those with pyrrolidine structures, have been used as catalysts in the synthesis of complex organic compounds, indicating their utility in synthetic chemistry (Tamaddon & Azadi, 2018).
Molecular Complex Formation : Studies on the crystal structure of compounds involving nicotinic acid demonstrate its ability to form complex structures with metal ions, which can have implications in materials science and pharmacology (Jiang et al., 2009).
Nicotinic Acid as a Building Block : Research on the synthesis of various nicotinic acid derivatives, including pyridine and pyrrolidine variants, underscores its role as a versatile building block in pharmaceutical synthesis (Wang et al., 2006).
Potential Antihyperlipidemic Activity : Nicotinic acid-based compounds have been investigated for their potential in treating hyperlipidemia, indicating the therapeutic relevance of these derivatives in cardiovascular diseases (Shoman et al., 2020).
Mechanism of Action
Target of Action
The primary target of 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.
Mode of Action
6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased levels of incretins can inhibit glucagon release, which in turn decreases hepatic glucose production.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as GLP-1 and GIP. These hormones stimulate insulin secretion in a glucose-dependent manner, thereby regulating blood glucose levels .
Pharmacokinetics
It is suggested that the compound is eliminated by both metabolism and renal clearance .
Result of Action
The action of 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid results in the regulation of blood glucose levels. By inhibiting DPP-4 and increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release, leading to decreased hepatic glucose production .
properties
IUPAC Name |
6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c11-10(12)3-4-14(6-10)8-2-1-7(5-13-8)9(15)16/h1-2,5H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFVRZOCHBZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



